molecular formula C18H23N5O2 B2954717 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide CAS No. 1797670-09-7

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide

カタログ番号 B2954717
CAS番号: 1797670-09-7
分子量: 341.415
InChIキー: SOAFGRAVCYVLBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains functional groups such as amide, pyrimidine, and morpholine. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and reduction .

科学的研究の応用

Synthesis and Chemical Modifications

Research has explored the synthesis and modifications of compounds related to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide, focusing on their potential applications in various fields, including their antitumor activity and contributions to the development of broad-spectrum protein kinase inhibitors. For example, the antitumor activity of o-carboxybenzoylferrocene sodium salt was studied, leading to the discovery of ferrocenoylbenzamides derivatives, indicating a method for producing compounds with potential antitumor applications (Simenel et al., 2008). Similarly, the protein kinase inhibitor CTx-0152960 and its analogues were prepared using a hybrid flow and microwave approach, showcasing a method for the efficient synthesis of kinase inhibitors with enhanced yields and atom economy (Russell et al., 2015).

Novel Crystalline Forms and Therapeutic Applications

The discovery of novel crystalline forms of related compounds has implications for the treatment of a range of disorders. For instance, specific crystalline forms of a compound were claimed for treating disorders including asthma, gastrointestinal diseases, pain, and depression, highlighting the therapeutic versatility of these compounds (Norman, 2008).

Enzyme-Activated Prodrugs for Cancer Therapy

Research into enzyme-activated prodrugs, such as the conversion of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to its active form by nitroreductase enzymes, demonstrates the potential for targeted cancer therapies. This process highlights the importance of enzyme-specific activation for therapeutic applications, providing a selective approach to cancer treatment (Knox et al., 1988).

Development of Gastric Prokinetic Agents

Investigations into N-[(2-morpholinyl)alkyl]benzamides have led to the development of compounds with potent and selective gastric prokinetic activity. This research identifies compounds that could serve as more effective treatments than existing medications like metoclopramide for gastrointestinal motility disorders (Kato et al., 1990).

作用機序

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled .

特性

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAFGRAVCYVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。